molecular formula C11H21NO4S B1466649 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid CAS No. 1282426-51-0

3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid

Cat. No.: B1466649
CAS No.: 1282426-51-0
M. Wt: 263.36 g/mol
InChI Key: DQZZTDPVOIHKAZ-UHFFFAOYSA-N
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Description

3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid (CAS: 1282426-51-0) is a synthetic organic compound with the molecular formula C₁₁H₂₁NO₄S and a molecular weight of 263.4 g/mol . It features a piperidine ring substituted at the 4-position with a propane-2-sulfonyl group and a propionic acid side chain. This compound is marketed by Combi-Blocks Inc. under the catalog number QD-1698, with a purity of 95% .

Properties

IUPAC Name

3-(1-propan-2-ylsulfonylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-9(2)17(15,16)12-7-5-10(6-8-12)3-4-11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZZTDPVOIHKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid (CAS Number: 1282426-51-0) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

Molecular Formula: C11H21NO4S
Molecular Weight: 265.36 g/mol
IUPAC Name: 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid
Structure:

C3H7SO3C5H10NO2\text{C}_3\text{H}_7\text{SO}_3\text{C}_5\text{H}_{10}\text{N}\text{O}_2

The biological activity of 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to alterations in cellular signaling.
  • Receptor Modulation : It interacts with G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways that are critical in various physiological processes.
  • Influence on Gene Expression : There is evidence suggesting that it may affect gene expression through modulation of transcription factors.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds, including those related to 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid, exhibit antimicrobial properties. For instance, research on similar piperidine derivatives demonstrated significant antibacterial activity against pathogens affecting crops like Lycopersicon esculentum (tomato) .

Anti-inflammatory Effects

Research has highlighted the potential of piperidine derivatives in modulating inflammatory pathways. A study focusing on a related compound, 1-Piperidine Propionic Acid, revealed its role as an allosteric inhibitor of Protease Activated Receptor 2 (PAR2), which is implicated in inflammatory responses . This suggests a possible therapeutic avenue for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Derivatives of piperidine showed efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
Inflammatory Response Modulation The compound was effective in inhibiting MAPK signaling pathways associated with inflammatory responses .
Enzyme Activity Inhibition Various piperidine derivatives demonstrated inhibition of α-glucosidase, indicating potential for managing diabetes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propionic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity/Use References
3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid C₁₁H₂₁NO₄S 263.4 Piperidine, sulfonyl, carboxylic acid Not explicitly stated
3-(4-Methoxyphenyl)propionic acid C₁₀H₁₂O₃ 180.2 Methoxyphenyl, carboxylic acid Anti-inflammatory (TNF-α/IL-1β inhibition)
3-(4-Hydroxyphenyl)propionic acid C₉H₁₀O₃ 166.2 Hydroxyphenyl, carboxylic acid Isotope-labeled research tool
3-(4-Benzylpiperazin-1-yl)propanoic acid C₁₄H₂₀N₂O₂ 248.3 Benzylpiperazine, carboxylic acid Synthetic intermediate
N-Fmoc-4-piperidinepropionic acid C₂₆H₂₉NO₅ 435.5 Fmoc-protected piperidine, carboxylic acid Peptide synthesis
Insectifuge ester (3-(Acetyl-butyl-amino)-propionic acid ethyl ester) C₁₂H₂₁NO₃ (est.) 227.3 (est.) Ester, acetyl, alkylamine Mosquito repellent (5+ hours efficacy)
Elarofiban (RWJ-53308) C₂₂H₃₂N₄O₄ 424.5 Piperidine, pyridine, carboxamido Antithrombotic (glycoprotein IIb/IIIa inhibitor)

Physicochemical and Pharmacokinetic Considerations

  • Acidity : The sulfonyl group in the target compound increases acidity (pKa ~1-2) compared to methoxyphenyl (pKa ~4-5) or hydroxyphenyl (pKa ~4.5) derivatives, enhancing solubility in basic environments .
  • Molecular Weight: The target compound (263.4 g/mol) falls within the "rule of five" limits for oral bioavailability, unlike Elarofiban (424.5 g/mol), which may require intravenous administration .

Preparation Methods

Sulfonylation of Piperidine Nitrogen

  • The sulfonyl group (propane-2-sulfonyl) is introduced by reacting the piperidine nitrogen with an appropriate sulfonyl chloride or sulfonylating agent. Typically, propane-2-sulfonyl chloride or its derivatives are reacted with the piperidine under basic conditions to yield the N-sulfonyl piperidine intermediate.

  • Reaction conditions often involve the use of a base such as triethylamine or sodium hydride in an aprotic solvent like dichloromethane or tetrahydrofuran to facilitate nucleophilic substitution at the sulfonyl chloride.

Introduction of the Propionic Acid Side Chain

  • The 4-position of the piperidine ring is functionalized with a propionic acid group. This can be achieved by starting from a 4-substituted piperidine precursor bearing a leaving group (e.g., halogen) or a protected alcohol that can be converted to the acid.

  • One approach involves nucleophilic substitution or alkylation with a suitable propionic acid derivative or its ester, followed by hydrolysis to the free acid.

  • Alternatively, the propionic acid moiety can be introduced via a Michael addition or other carbon-carbon bond-forming reactions involving α,β-unsaturated carbonyl compounds.

Multi-Step Synthesis Example (Hypothetical)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Piperidine protection Protection of amine if necessary Protected piperidine derivative
2 Sulfonylation Propane-2-sulfonyl chloride, base, solvent N-(Propane-2-sulfonyl)piperidine
3 Functionalization at C-4 Alkylation with ethyl 3-bromopropionate N-(Propane-2-sulfonyl)-piperidin-4-yl propionate ester
4 Hydrolysis Acidic or basic hydrolysis 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid

Research Findings and Data Analysis

  • Patent literature (such as CA3092450A1) describes related piperidinyl propanoate compounds and methods of preparation involving selective N-substitution and side-chain functionalization, which can be adapted for the target compound synthesis.

  • The sulfonylation step is critical and requires controlled temperature and stoichiometry to avoid overreaction or side products.

  • Hydrolysis of ester intermediates to the free acid is typically performed under mild conditions to preserve the integrity of the sulfonyl group.

  • Purification methods such as recrystallization or chromatographic techniques are employed to isolate the final product with high purity.

Analytical Data and Characterization

  • The final compound is characterized by spectroscopic methods including NMR (proton and carbon), IR spectroscopy to confirm sulfonyl and carboxylic acid groups, and mass spectrometry for molecular weight confirmation.

  • Melting point determination and elemental analysis further support compound identity and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Sulfonylation reagent Propane-2-sulfonyl chloride Requires anhydrous conditions
Base Triethylamine or NaH Neutralizes HCl byproduct
Solvent Dichloromethane, THF Aprotic solvents preferred
Temperature 0–25°C Controlled to minimize side reactions
Alkylation reagent Ethyl 3-bromopropionate or equivalent For C-4 side chain installation
Hydrolysis conditions Aqueous acid or base, mild temperature Converts ester to acid
Purification Chromatography, recrystallization Ensures high purity

Q & A

Basic: What synthetic methodologies are recommended for 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves:

Piperidine Functionalization : Introduce the propane-2-sulfonyl group via sulfonylation of piperidine using propane-2-sulfonyl chloride under inert conditions (e.g., dry DCM, triethylamine as base) .

Propionic Acid Coupling : Attach the propionic acid moiety via nucleophilic substitution or amide coupling, depending on the intermediate’s reactivity.

Purification : Use preparative HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to isolate the product, as described in pharmacopeial methods .
Yield Optimization :

  • Control reaction temperature (0–5°C during sulfonylation to minimize side reactions).
  • Employ catalytic DMAP for ester-to-acid conversion if intermediates are ester-protected .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify sulfonyl group integration (δ ~3.5–4.0 ppm for piperidine protons adjacent to sulfonyl) and propionic acid carboxyl resonance (δ ~170 ppm in 13^{13}C) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns consistent with sulfonamide cleavage .
  • HPLC Purity Analysis : Use a C18 column with UV detection (210 nm) and a mobile phase of acetonitrile:phosphate buffer (pH 2.5) at 1.0 mL/min .

Advanced: How does the sulfonyl group in this compound influence its metabolic stability compared to non-sulfonylated analogs?

Methodological Answer:

  • In Vitro Stability Assays :
    • Microsomal Incubation : Use liver microsomes (human/rat) to compare half-life (t1/2t_{1/2}) of the sulfonylated vs. non-sulfonylated analog. Sulfonyl groups often reduce CYP450-mediated oxidation .
    • Plasma Stability : Monitor degradation in plasma (37°C, 24 hr) via LC-MS. Sulfonylation may enhance resistance to esterase activity .
  • Data Interpretation : If contradictions arise (e.g., unexpected instability), assess impurity profiles using gradient HPLC and consider stereochemical influences on enzyme binding .

Advanced: What strategies can resolve discrepancies in reported biological activity data for this compound across different assays?

Methodological Answer:

  • Controlled Replication :
    • Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., HEPES pH 7.4) to minimize variability .
    • Impurity Profiling : Quantify byproducts (e.g., de-sulfonylated derivatives) using LC-MS and correlate with activity outliers .
  • Mechanistic Studies :
    • Perform competitive binding assays with radiolabeled ligands to confirm target specificity .
    • Use isotopic labeling (e.g., 14^{14}C-propionic acid) to track metabolic pathways and identify active metabolites .

Basic: What are the recommended storage conditions to ensure the stability of 3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the sulfonyl group .
  • Solubility Considerations : Prepare stock solutions in DMSO (dry, <0.1% H2_2O) to avoid acid-catalyzed degradation.
  • Stability Monitoring : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis to validate shelf-life .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Derivative Synthesis :
    • Modify the propionic acid chain length or introduce halogen substituents on the piperidine ring to assess effects on target affinity .
  • In Silico Modeling :
    • Docking Simulations : Use software like AutoDock to predict interactions with biological targets (e.g., GPCRs or enzymes) .
    • ADMET Prediction : Apply QSAR models to forecast bioavailability and toxicity early in optimization .
  • Validation : Test top derivatives in functional assays (e.g., cAMP accumulation for GPCR activity) and compare with computational predictions .

Tables for Key Data:

Analytical Parameter Recommended Method Typical Results
PurityHPLC (C18, 210 nm)≥95%
Molecular WeightHRMS305.35 g/mol
LogPShake-flask assay1.8 ± 0.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid
Reactant of Route 2
3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid

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